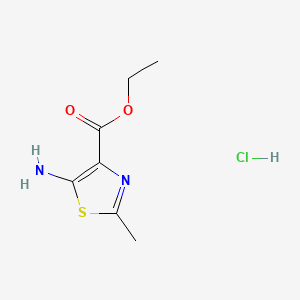

![molecular formula C7H6ClN3 B572262 7-Chloroimidazo[1,2-a]pyridin-8-amine CAS No. 1357946-45-2](/img/structure/B572262.png)

7-Chloroimidazo[1,2-a]pyridin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

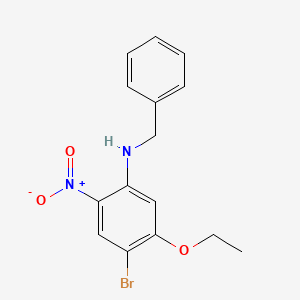

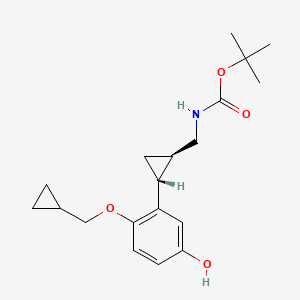

7-Chloroimidazo[1,2-a]pyridin-8-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.6 and is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridin-8-amine, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects .Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-a]pyridin-8-amine contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-a]pyridin-8-amine is a solid substance that should be stored in a dark place at room temperature .Applications De Recherche Scientifique

Synthetic Chemistry Applications

7-Chloroimidazo[1,2-a]pyridin-8-amine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Masters et al. (2011) discussed its role in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting its significance in medicinal chemistry for properties such as solubility and DNA intercalation, and in materials chemistry for fluorescence applications (Masters et al., 2011). Additionally, the compound has been used in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, showcasing improved in vivo metabolic stability, as outlined by Dinsmore et al. (2000) (Dinsmore et al., 2000).

Materials Science

In the realm of materials science, Li and Yong (2019) demonstrated how derivatives of 7-Chloroimidazo[1,2-a]pyridin-8-amine can exhibit different phosphorescent colors and quantum yields, with potential applications in organic materials and dynamic functional materials responsive to acid-base vapor stimuli (Li & Yong, 2019).

Medicinal Chemistry

In medicinal chemistry, the structural modification of 7-Chloroimidazo[1,2-a]pyridin-8-amine has led to the development of novel compounds with potential therapeutic applications. Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives from 7-Chloroimidazo[1,2-a]pyridin-8-amine, which were evaluated for their antiproliferative activity in vitro against human cancer and normal mouse fibroblast cell lines, suggesting the utility of these derivatives in cancer research (Nowicka et al., 2015).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 7-chloroimidazo[1,2-a]pyridin-8-amine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloroimidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLWZSTVJCUKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroimidazo[1,2-a]pyridin-8-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)